molecular formula C5H4F2N2O2 B1415155 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1174305-81-7

1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1415155
CAS RN: 1174305-81-7
M. Wt: 162.09 g/mol
InChI Key: IULWOQYXUCMXJG-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound that is part of the pyrazole family . Pyrazoles are heterocyclic compounds that have received significant attention due to their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves several steps. For instance, two pyrazol-4-carboxamides were synthesized and their structures were confirmed by the aid of 1H NMR and HRMS analyses . The synthetic route involved the reaction of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and triethyl orthoformate in the presence of acetic anhydride .


Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been confirmed through various methods such as 1H NMR, HRMS analyses, and X-ray diffraction .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was synthesized with a 52% overall yield and 98% purity from propargyl alcohol through several reaction steps (Li-fen, 2013).
  • Improved Synthesis Methods : An improved synthesis method for 1H-pyrazole-4-carboxylic acid increased yield from 70% to 97.1%, highlighting advancements in synthesis techniques (Dong, 2011).

Functionalization and Applications

  • Functionalization Reactions : The functionalization of pyrazole carboxylic acid derivatives through various chemical reactions was explored, demonstrating the versatility of these compounds in synthetic chemistry (Yıldırım et al., 2005).
  • Antifungal Activity : Novel amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed significant antifungal activities against various phytopathogenic fungi, indicating potential applications in agricultural fungicides (Du et al., 2015).

Structural and Spectral Analysis

  • Spectral Investigations : The structure and properties of pyrazole-4-carboxylic acid derivatives were characterized using various spectroscopic methods, aiding in the understanding of their molecular characteristics (Viveka et al., 2016).

Novel Compounds and Ligands

  • Creation of Novel Ligands : Pyrazole carboxylic acid derivatives were used to develop novel ligands that can be utilized in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Coordination Complexes and Polymers

  • Coordination Complexes : The synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the potential of these compounds in creating complex molecular structures (Radi et al., 2015).

Supercapacitive Performance

  • Electrochemical Applications : A pyrazole carboxylic complex was synthesized and used as an electrode material for supercapacitors, showing promising results in terms of specific capacitance and cycling stability (Feng et al., 2019).

Structural and Dynamic Properties

  • Solid-State Properties : The structure and dynamic properties of simple pyrazole-4-carboxylic acids were studied, providing insights into their behavior in the solid state (Infantes et al., 2013).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Future research may focus on the development of safer and more effective formulations .

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with biomolecules, influencing their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and viability . Furthermore, it has been observed to inhibit lipid peroxidation in human erythrocytes, demonstrating its potential as an antioxidant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P450 enzymes can result in the formation of stable complexes that alter the enzyme’s catalytic properties . Additionally, the compound’s ability to form hydrogen bonds with biomolecules can influence their conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over extended periods, degradation products may form, which can have different biochemical properties and effects on cellular function . Long-term studies have indicated that the compound can maintain its activity for several weeks when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant activity and modulation of enzyme activity . At higher doses, toxic effects can occur, including oxidative stress and damage to cellular components . Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more polar metabolites that can be excreted from the body . The compound can also undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate to increase its water solubility . These metabolic pathways are crucial for the compound’s elimination and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its movement within the cell . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell .

properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-3(1-8-9)4(10)11/h1-2,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULWOQYXUCMXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1174305-81-7
Record name 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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